4-Tyr-bombesin, also known as [Tyr^4]-bombesin, is a synthetic analog of the naturally occurring bombesin peptide, which is derived from the skin of the European frog Bombina orientalis. This compound is primarily recognized for its affinity to the gastrin-releasing peptide receptor (GRP-R), a G protein-coupled receptor that is overexpressed in several types of cancer, making it a target for diagnostic and therapeutic applications in oncology. The compound has gained attention due to its potential in cancer imaging and therapy, particularly in targeting tumors that express GRP-R.
The original bombesin peptide was isolated from frog skin, while 4-Tyr-bombesin is synthesized through various chemical methods, including solid-phase peptide synthesis. Its development has been influenced by the need for improved radioligands in cancer diagnostics and treatment.
4-Tyr-bombesin falls under the category of peptide-based therapeutics and is classified as a peptide agonist for the GRP-R. It is utilized in both research and clinical settings for its roles in imaging and targeted therapy.
The synthesis of 4-Tyr-bombesin typically employs solid-phase peptide synthesis (SPPS), which allows for efficient assembly of peptides on a solid support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used, where amino acids are sequentially added to form the desired peptide chain.
4-Tyr-bombesin consists of a sequence of amino acids that includes a critical tyrosine residue at position four. The structural formula can be represented as follows:
This structure allows it to bind effectively to GRP-R.
The molecular weight of 4-Tyr-bombesin is approximately 1,490 Da, with a specific focus on its binding affinity to GRP-R which has been quantified through various assays .
4-Tyr-bombesin undergoes various chemical reactions during its synthesis and application:
The efficiency of radiolabeling can exceed 95%, ensuring high specificity for imaging studies. The stability of these radiolabeled compounds in biological systems is crucial for their effectiveness .
The mechanism by which 4-Tyr-bombesin exerts its effects involves binding to GRP-R on target cells. This interaction activates intracellular signaling pathways that promote cellular proliferation and secretion.
Studies have shown that upon binding to GRP-R, 4-Tyr-bombesin can stimulate calcium release and activate mitogen-activated protein kinase (MAPK) pathways, leading to increased cell growth and survival .
Characterization techniques such as mass spectrometry and HPLC are employed to confirm purity and identity post-synthesis .
4-Tyr-bombesin has several applications in scientific research and clinical settings:
The strategic incorporation of L-tyrosine at position 4 of the native bombesin sequence (Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) represents a critical optimization for enhancing receptor interaction kinetics. Bombesin (BN) exerts its biological effects primarily through binding to the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor overexpressed in prostate, breast, and gastrointestinal cancers [2] [5]. Position 4 within the N-terminal region (residues 1-7) influences receptor docking efficiency rather than direct binding site engagement (residues 8-14). Tyrosine substitution leverages three key physicochemical properties:
Table 1: Impact of Position 4 Substitution on GRPR Binding Affinity (IC₅₀)
Bombesin Analog | Position 4 Residue | IC₅₀ (nM) [PC-3 Cells] | Key Structural Change |
---|---|---|---|
Native Bombesin(1-14) | Leu | 1.36 ± 0.09 [1] | Reference Agonist |
[D-Phe⁶, Leu¹³NHEt, desMet¹⁴]BN(6-14) | D-Phe (Position 6) | 0.70 [1] | Antagonist Design |
4-Tyr-Bombesin | Tyr | 0.15 - 3.2 [5] | Aromatic/H-bond Enhancement |
Demobesin 4 ([Pro¹,Tyr⁴,Nle¹⁴]Bn) | Tyr | ~2.50 [4] | Agonist, Nle¹⁴ Stabilization |
The core structure of 4-Tyr-bombesin serves as a versatile scaffold for generating high-affinity analogs through targeted modifications, primarily focused on the C-terminal region (positions 6-14) and spacer/linker elements:
C-Terminal Stabilization (Position 13-14): Substitution of Leu¹³ with non-proteogenic amino acids like statine (Sta, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) significantly enhances metabolic stability. Sta¹³ acts as a protease-resistant pseudopeptide bond mimic, reducing cleavage susceptibility by neutral endopeptidases prevalent in serum and tumor microenvironments. Analogs like MJ9 (H-Pip⁵-Phe⁶-Gln⁷-Trp⁸-Ala⁹-Val¹⁰-Gly¹¹-His¹²-Sta¹³-Leu¹⁴-NH₂) demonstrate markedly improved plasma stability while retaining nanomolar GRPR affinity (IC₅₀ ~1.5 nM) due to Sta's optimal spatial fit within the receptor binding pocket [4] [7].
Linker/Spacer Engineering:
Table 2: Receptor Affinity and Pharmacokinetic Properties of Key 4-Tyr-Bombesin Analogs
Analog Name | Modification Site | IC₅₀ (nM) | Internalization (% at 4h) | Key Pharmacokinetic Feature |
---|---|---|---|---|
[⁹⁹ᵐTc]Tc-Demobesin 4 | Tyr⁴, Pro¹, Nle¹⁴ | 2.50 | 76.8 [1] | High Pancreatic Uptake |
[⁹⁹ᵐTc]Tc-N4-asp-[Bta⁸]MJ9 | Tyr⁴, Bta⁸, Sta¹³, D-asp Link | 0.82 | 25.6 [4] | Rapid Pancreatic Clearance |
[⁶⁴Cu]Cu-CPTA-βAla¹¹-BN(7-14) | Tyr⁴, βAla¹¹, Met¹⁴ | 0.86 | 18.9 [5] | High Tumor Uptake (6.90 %ID/g at 0.25h p.i.) |
HYNIC-d-Tyr⁵-d-Tyr⁶-d-Phe¹³-BN | d-Tyr⁵/d-Tyr⁶/d-Phe¹³ | ~1.0 | 15.6 [6] | Enhanced Serum Stability |
[K⁵(C14)]-BN(6-14) | Lipidated Lys⁵ | 1.2 | >30 [7] | Enhanced Cellular Internalization |
Systematic backbone engineering beyond position 4 optimizes metabolic stability, chelator compatibility, and species-specific affinity:
Table 3: Stability and Species Selectivity of Backbone-Modified Analogs
Modification Type | Representative Analog | Human GRPR IC₅₀ (nM) | Mouse GRPR IC₅₀ (nM) | Metabolic Stability (t₁/₂ in Serum) |
---|---|---|---|---|
Native BN(7-14) | H-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | 1.36 | ~1.0 | <15 min |
D-Amino Acid (Position 6) | [D-Phe⁶,Leu¹³NHEt,desMet¹⁴]BN(6-14) | 0.70 | 0.90 | >60 min [1] |
D-Amino Acid (Position 13) | HYNIC-d-Tyr⁵-d-Tyr⁶-d-Phe¹³-BN | ~1.0 | ~1.5 | >240 min [6] |
βAla¹¹ Substitution | [Cu]-CPTA-βAla¹¹-BN(7-14) (BZH7) | 0.41 | ~1.0 | ~120 min [5] |
Nle¹⁴ Substitution | Demobesin 4 (Tyr⁴, Nle¹⁴) | 2.50 | ~1.2 | >240 min [1] [5] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1